molecular formula C19H17NO5 B188110 (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS No. 141645-16-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B188110
CAS No.: 141645-16-1
M. Wt: 339.3 g/mol
InChI Key: ZJZKLBXEGZKOBW-UHFFFAOYSA-N
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Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C19H17NO5. It is a key intermediate in the synthesis of dronedarone hydrochloride, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter . This compound is characterized by its benzofuran and hydroxyphenyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The compound, also known as 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, is a key intermediate in the preparation of the antiarrhythmic drug, dronedarone . The primary targets of this compound are likely to be similar to those of dronedarone, which are primarily cardiac ion channels involved in maintaining heart rhythm.

Mode of Action

Dronedarone acts by blocking multiple ion channels in the heart, including potassium, sodium, and calcium channels, which helps to slow down the heart rate and restore normal rhythm .

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as dronedarone, given their structural similarity. This includes the inhibition of adrenergic activity and calcium channels, which can lead to a decrease in heart rate and contractility .

Pharmacokinetics

Dronedarone is well-absorbed orally and undergoes extensive metabolism in the liver .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of dronedarone, given their structural similarity. This includes a reduction in heart rate, decreased contractility, and restoration of normal heart rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone involves several steps. One practical approach starts with the commercially available 4-nitrophenol, which is converted in five steps to 2-butyl-5-nitrobenzofuran. This intermediate is then subjected to Friedel–Crafts acylation with 4-methoxybenzoyl chloride, followed by deprotection of the methyl group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while acylation can introduce various acyl groups to the benzofuran ring .

Scientific Research Applications

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Key intermediate in the synthesis of dronedarone hydrochloride, an antiarrhythmic drug.

    Industry: Used in the development of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

    (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A related compound with a methoxy group instead of a hydroxy group.

    (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate: Another derivative with different functional groups.

    (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride: A compound with additional substituents on the benzofuran ring

Uniqueness

The uniqueness of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone lies in its specific structure, which makes it a crucial intermediate in the synthesis of dronedarone hydrochloride. Its combination of benzofuran and hydroxyphenyl groups provides distinct chemical properties that are essential for its role in pharmaceutical synthesis .

Properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZKLBXEGZKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467068
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
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Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141645-16-1
Record name 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
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Record name 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
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Record name 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran
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Record name 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN
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Synthesis routes and methods I

Procedure details

50 ml of dry xylene, 2.1 ml (8.9 mmol) of tri-n-butylamine and 10 g of the recovered molecular sieve from example 3 were heated under reflux using a Dean-Stark condenser. Then 2.20 g (5.92 mmol) of 2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone (example 2) dissolved in 5 ml of dry xylene were added to the reaction mixture. After 8 h LC-MS analysis indicated the complete consumption of the starting material. The reaction mixture was cooled to room temperature and the molecular sievel was filtered off. After evaporation of the solvent, 2.1 ml (8.9 mmol) of tri-n-butylamine were added followed by the addition of 17.8 mmol of gaseous HCl. The resulting mixture was heated at 200° C. for 4 h until LC-MS analysis indicated the complete consumption of the 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. The reaction mixture was cooled to room temperature and 20 ml of water and 50 ml MTBE were added. The organic phase was washed once with 25 ml of 1M aqueous HCl and 20 ml of water dried over MgSO4 and concentrated to dryness. Flash chromatography of the residue provided the pure title compound which crystallized directly to yield 1.30 g (65%).
Name
2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mmol
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.50 g (4.25 mmol) of 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran (Ia) were dissolved in 4.71 g (21.2 mmol) of tri-n-butylamine-hydrochloride at 150° C. After 16 h LC-MS analysis indicated the complete consumption of the starting material and the reaction mixture was cooled to room temperature. After addition of 20 ml of water and 50 ml MTBE the phases were separated, the organic layer was washed once with 25 ml of 1M HCl and 20 ml of water, dried over MgSO4 and evaporated. Flash chromatography gave the title compound which crystallized to yield 1.10 g (76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

O-4-nitrophenylhydroxylamine (1.0 g), was suspended in acetic acid (10 ml) and 1-(4-hydroxyphenyl)-heptane-1,3-dione (1.36 g; see step (b) above) was added. The mixture was stirred for 3 h at 70° C. and then at 100° C. for an additional 22 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 80% of 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1-(4-Benzyloxyphenyl)-heptane-1,3-dione (191 mg; see Example 1 (a)), was suspended in 1 ml HBr/acetic acid and O-4-nitrophenylhydroxylamine, 100 mg, was added. The mixture was stirred at room temperature for 6 h. After quenching with water and extraction to EtOAc followed by evaporation of the solvent, a crude material containing approximately 125 mg of the title compound was obtained. Yield ca. 59%.
Name
1-(4-Benzyloxyphenyl)-heptane-1,3-dione
Quantity
191 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research presented in the paper regarding (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone?

A1: The research article focuses on presenting an alternative synthetic approach for a 2-n-butyl-5-nitrobenzofuran derivative. This derivative serves as a key starting material for the synthesis of Dronedarone hydrochloride []. While the paper doesn't delve deeply into this compound itself, it highlights its importance as a precursor in the multi-step synthesis of Dronedarone hydrochloride. Understanding efficient synthesis routes for key intermediates like this compound is crucial for the pharmaceutical industry.

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